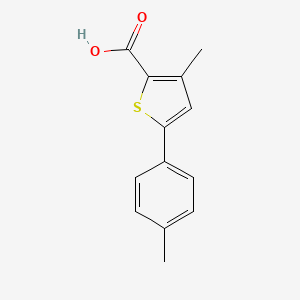
3-Methyl-5-p-tolylthiophene-2-carboxylic acid
Cat. No. B8548407
M. Wt: 232.30 g/mol
InChI Key: QXPPXGFTRRTFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822495B2
Procedure details


A solution of 3-methyl-5-p-tolylthiophene-2-carbaldehyde (2.6 g) in 1,4-dioxane (30 mL) was mixed with a solution of sodium dihydrogenphosphate (5.77 g) in water, and sulfamic acid (1.87 g) was added. At 10° C., a solution of sodium chlorite (1.52 g) in water (20 mL) was added dropwise in such a way that the temperature did not rise above 10° C. Twenty minutes after the addition was complete, sodium sulfite (1.98 g) was added and the mixture was stirred for 15 minutes. The reaction mixture was acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase was dried and concentrated. The product with the molecular weight of 232.30 (C13H12O2S) was obtained in this way; MS (ESI): 233 (M+H+).
Name
3-methyl-5-p-tolylthiophene-2-carbaldehyde
Quantity
2.6 g
Type
reactant
Reaction Step One









Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)[S:4][C:3]=1[CH:14]=[O:15].P([O-])(O)(O)=[O:17].[Na+].S(=O)(=O)(O)N.Cl([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].Cl>O1CCOCC1.O>[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)[S:4][C:3]=1[C:14]([OH:17])=[O:15] |f:1.2,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
3-methyl-5-p-tolylthiophene-2-carbaldehyde
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(SC(=C1)C1=CC=C(C=C1)C)C=O
|
|
Name
|
|
|
Quantity
|
5.77 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.87 g
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
1.98 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not rise above 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Twenty minutes after the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product with the molecular weight of 232.30 (C13H12O2S) was obtained in this way
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(SC(=C1)C1=CC=C(C=C1)C)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
